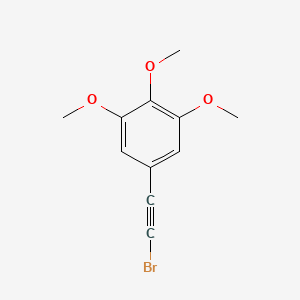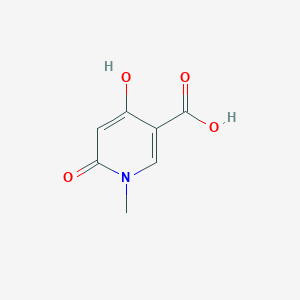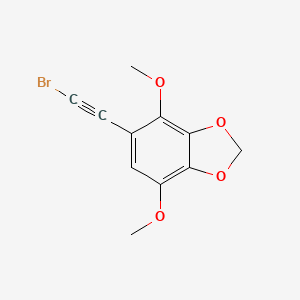
5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is an organic compound with the molecular formula C10H10O5 It is a derivative of benzodioxine, characterized by the presence of methoxy groups at positions 5 and 8, and an aldehyde group at position 6
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde typically involves the reaction of 3,4-dihydroxybenzaldehyde with 1,2-dichloroethane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 105°C) for several hours. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques.
化学反应分析
Types of Reactions
5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
Reduction: 5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.
Material Science: It can be used in the synthesis of novel materials with specific properties.
作用机制
The mechanism of action of 5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and aldehyde groups can participate in various biochemical interactions, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde: Lacks the methoxy groups, which may affect its reactivity and biological activity.
5,8-Dimethoxy-1,4-benzodioxine: Lacks the aldehyde group, which may limit its applications in certain synthetic routes.
Uniqueness
The presence of both methoxy groups and an aldehyde group in 5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde makes it a versatile compound for various chemical reactions and applications. Its unique structure allows for specific interactions in biological systems and synthetic processes, distinguishing it from similar compounds.
属性
IUPAC Name |
5,8-dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-13-8-5-7(6-12)9(14-2)11-10(8)15-3-4-16-11/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHNWLVBJRHUTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C=O)OC)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(chloromethyl)-7-nitro-1,2-benzoxazol-5-yl]acetamide](/img/structure/B7880283.png)
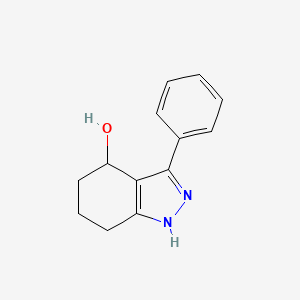
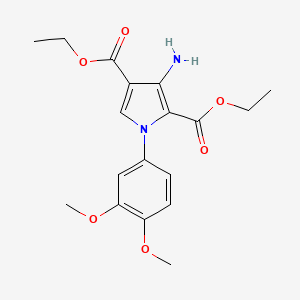
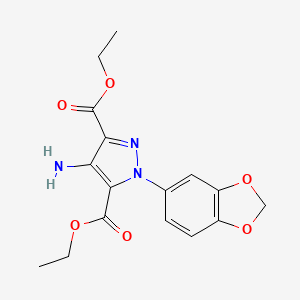
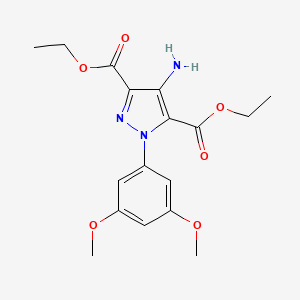
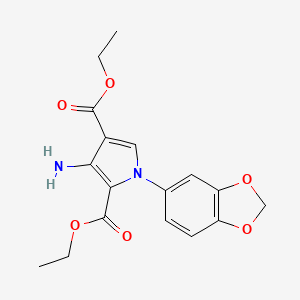
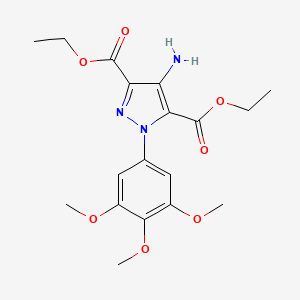
![[[(7-Methoxy-6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]amino]urea](/img/structure/B7880331.png)

